molecular formula C5H11N3O B11771460 3-Aminopyrrolidine-1-carboxamide

3-Aminopyrrolidine-1-carboxamide

Cat. No.: B11771460
M. Wt: 129.16 g/mol
InChI Key: OCDRJDSKYRJZEI-UHFFFAOYSA-N
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Description

3-Aminopyrrolidine-1-carboxamide is a chemical compound characterized by the presence of an amino group attached to a pyrrolidine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrrolidine-1-carboxamide typically involves the amidation of 3-aminopyrrolidine with carboxylic acids or their derivatives. One common method is the direct condensation of 3-aminopyrrolidine with carboxylic acids under catalytic conditions . Another approach involves the use of coupling reagents to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitroso derivatives, primary amines, and substituted pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Bioactive Compounds

3-Aminopyrrolidine-1-carboxamide serves as a crucial intermediate in the synthesis of various bioactive compounds. It has been used to prepare derivatives that exhibit activity against several biological targets. For instance, it can be transformed into histamine H3 receptor antagonists, which are promising candidates for treating cognitive disorders and obesity .

Anticancer Research

Research indicates that derivatives of this compound demonstrate anticancer properties. Specifically, analogs of this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis. This activity is particularly relevant in the context of targeting metabolic pathways that are upregulated in cancer cells .

Neuropharmacology

Alzheimer's Disease Research

One notable application of this compound is in the development of peptides aimed at inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease. A study reported the synthesis of β-aminopyrrolidine-containing peptides that effectively inhibit Aβ aggregation and reduce cytotoxicity associated with Aβ(42) . This suggests that compounds derived from this compound could play a role in therapeutic strategies for neurodegenerative diseases.

Modulation of Neurotransmitter Receptors

The compound has also been explored for its potential to interact with neurotransmitter receptors, particularly the serotonin receptor (5-HT6). Modifications to the structure of 3-aminopyrrolidine derivatives have led to new scaffolds that enhance receptor affinity and functional activity, indicating its importance in designing cognition-enhancing drugs .

Agrochemical Applications

Development of Agrochemicals

The derivatives of 3-amino-pyrrolidine are not limited to medicinal applications; they also serve as intermediates for producing agrochemicals. The synthesis of optically active 3-amino-pyrrolidine derivatives has been highlighted as beneficial for developing effective agrochemical agents, showcasing the compound's versatility beyond pharmaceuticals .

Data Table: Summary of Applications

Application Area Details
Medicinal Chemistry Synthesis of histamine H3 receptor antagonists; anticancer agents inducing apoptosis
Neuropharmacology Development of peptides inhibiting Aβ aggregation; modulation of serotonin receptors
Agrochemicals Intermediates for producing optically active compounds for agricultural use

Case Studies

Case Study 1: Alzheimer's Disease Peptides

A study developed β-aminopyrrolidine-containing peptides that were effective in preventing Aβ aggregation. These peptides reduced cytotoxicity associated with amyloid fibrils, demonstrating a potential therapeutic pathway for Alzheimer's disease treatment .

Case Study 2: Anticancer Activity

Research on derivatives of 3-aminopyrrolidine showed significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism involved apoptosis induction, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyrrolidine-1-carboxamide is unique due to the presence of both an amino group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other pyrrolidine derivatives .

Biological Activity

3-Aminopyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amino group attached to a pyrrolidine ring, which is further connected to a carboxamide group. This unique structure allows for various chemical interactions that contribute to its biological activity.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and catalytic activity.
  • Receptor Binding : It functions as a ligand in receptor binding studies, influencing various signaling pathways .

Biological Activities

Research indicates that this compound possesses several biological activities:

  • Antagonistic Activity : It has been evaluated for its antagonistic effects on human chemokine receptors, showing promise as a therapeutic agent in treating inflammatory diseases .
  • Cytotoxic Effects : In studies involving K562 cell lines, derivatives of this compound demonstrated cytotoxicity against certain leukemia cells without inducing apoptosis, suggesting alternative mechanisms of action .
  • Neuropeptide S Modulation : The compound has been linked to modulation of the neuropeptide S system, which is associated with various central nervous system disorders such as anxiety and PTSD. Specific derivatives have shown effective antagonism in vivo .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes by binding to their active sites.
Receptor AntagonismAntagonistic effects on human chemokine receptors (hCCR2).
CytotoxicityInduces cytotoxic effects in K562 leukemia cells without apoptosis.
Neuropeptide S ModulationModulates neuropeptide S activity; potential implications for CNS disorders.

Case Study: Neuropeptide S Antagonists

A study investigated a series of compounds based on this compound for their ability to act as neuropeptide S receptor antagonists. The most potent compound demonstrated significant efficacy in reducing neuropeptide-induced activity in vivo, indicating potential therapeutic applications in anxiety-related disorders .

Case Study: Cytotoxic Activity Against Leukemia Cells

Research focusing on the cytotoxic effects of 3-Aminopyrrolidine derivatives revealed that certain compounds exhibited promising activity against K562 cell lines. These compounds were identified as dual inhibitors of Abl and PI3K kinases, contributing to their cytotoxic effects without triggering apoptosis, thereby highlighting their unique mechanism of action .

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

3-aminopyrrolidine-1-carboxamide

InChI

InChI=1S/C5H11N3O/c6-4-1-2-8(3-4)5(7)9/h4H,1-3,6H2,(H2,7,9)

InChI Key

OCDRJDSKYRJZEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)N

Origin of Product

United States

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